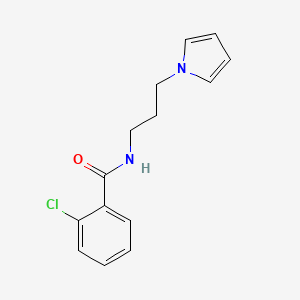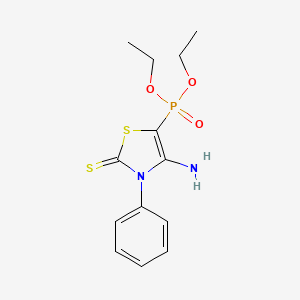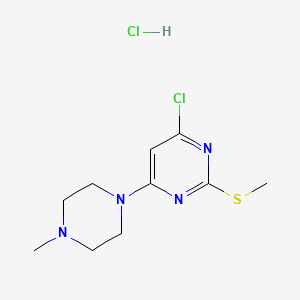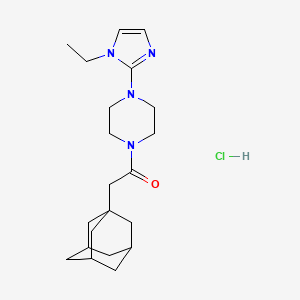
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide, also known as JNJ-5207852, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied due to its unique mechanism of action and its potential therapeutic applications.
作用机制
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide works by inhibiting the activity of certain enzymes, including histone deacetylases and sirtuins. These enzymes play a role in regulating gene expression and cellular processes. By inhibiting their activity, this compound can alter cellular processes and potentially treat diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide is its specificity for certain enzymes, which can make it a valuable tool in studying their role in cellular processes. However, like any experimental tool, there are limitations to its use. One limitation is that it may not be effective in all cell types or disease models, which can limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide. One area of interest is its potential use in combination with other drugs to enhance their efficacy. Another area of interest is investigating its potential use in the treatment of other diseases, such as metabolic disorders or autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various diseases. Its unique mechanism of action and specificity for certain enzymes make it a valuable tool in scientific research. While there are limitations to its use, there are several potential future directions for research on this compound.
合成方法
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide involves a series of chemical reactions that can be carried out in a laboratory setting. The first step involves the reaction of 2-chlorobenzoyl chloride with 3-(1H-pyrrol-1-yl)propylamine to form the intermediate product, 2-chlorobenzamidopropylpyrrole. This intermediate is then treated with sodium hydroxide to yield the final product, this compound.
科学研究应用
N-(3-(1H-pyrrol-1-yl)propyl)-2-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including histone deacetylases and sirtuins, which play a role in various cellular processes. This compound has been investigated for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
属性
IUPAC Name |
2-chloro-N-(3-pyrrol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-13-7-2-1-6-12(13)14(18)16-8-5-11-17-9-3-4-10-17/h1-4,6-7,9-10H,5,8,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJKZFZZNQJMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2700768.png)


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)

![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)
![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)
![methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2700781.png)



![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2700789.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2700790.png)